molecular formula C11H12F3NO B13236467 5-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-ol

5-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-ol

Cat. No.: B13236467
M. Wt: 231.21 g/mol
InChI Key: MHSWZBHVZZQQLL-UHFFFAOYSA-N
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Description

5-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-ol is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a trifluoromethylphenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-ol typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require catalysts or specific solvents to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could lead to the formation of a deoxygenated product .

Mechanism of Action

The mechanism of action of 5-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the pyrrolidine ring may contribute to its overall stability and reactivity. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it could modulate various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-ol stands out due to the presence of the trifluoromethyl group, which can significantly alter its chemical and biological properties. This substitution can enhance the compound’s lipophilicity, stability, and binding interactions, making it a valuable molecule for various applications .

Properties

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

5-[2-(trifluoromethyl)phenyl]pyrrolidin-3-ol

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)9-4-2-1-3-8(9)10-5-7(16)6-15-10/h1-4,7,10,15-16H,5-6H2

InChI Key

MHSWZBHVZZQQLL-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1C2=CC=CC=C2C(F)(F)F)O

Origin of Product

United States

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